4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-cyclohexyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLVTKWIMAUZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366166 | |
| Record name | 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
590376-61-7 | |
| Record name | 5-Cyclohexyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590376-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
A common approach starts with the reaction of hydrazide derivatives with carbon disulfide or related reagents to form thiosemicarbazides. For example, hydrazides derived from cyclohexanecarboxylic acid can be converted into 1,4-disubstituted thiosemicarbazides, which are key precursors for the triazole ring formation.
Cyclization to 1,2,4-Triazole-3-thiol
The thiosemicarbazides undergo intramolecular cyclization under acidic or basic conditions to yield 4H-1,2,4-triazole-3-thiol derivatives. The cyclization typically involves heating in the presence of dehydrating agents or under reflux conditions in solvents such as ethanol or acetic acid.
Introduction of the Allyl Group
The allyl substituent at the 4-position is introduced either by using N-allylhydrazinecarbothioamide intermediates or by direct alkylation of the triazole ring with allyl halides under controlled conditions. The formation of 2-isonicotinoyl-N-allylhydrazinecarbothioamide has been reported as a facile route for related compounds, which can be adapted for cyclohexyl-substituted analogues.
Specific Preparation Methods for this compound
While direct literature on the exact preparation of this compound is limited, synthesis protocols for closely related 4-allyl-5-pyridyl or 4-allyl-5-phenyl derivatives provide a strong foundation. The following method is adapted from these protocols and reported synthetic principles:
Stepwise Synthetic Route
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of cyclohexanecarbohydrazide | Cyclohexanecarboxylic acid + hydrazine hydrate, reflux in ethanol | Cyclohexanecarbohydrazide intermediate |
| 2 | Formation of thiosemicarbazide | Cyclohexanecarbohydrazide + carbon disulfide + base (e.g., KOH) | 1,4-disubstituted thiosemicarbazide |
| 3 | Allylation of hydrazinecarbothioamide | Reaction with allyl bromide or allyl chloride under basic conditions | N-allylhydrazinecarbothioamide intermediate |
| 4 | Cyclization to triazole ring | Heating in acidic medium (acetic acid or HCl) under reflux | This compound |
This method aligns with the synthesis of 4-allyl-5-pyridine and 4-allyl-5-phenyl analogues, where the allyl group is introduced via allylation of hydrazinecarbothioamide intermediates followed by ring closure.
Research Findings and Optimization Parameters
Reaction Yields and Purity
Solvent and Temperature Effects
- Ethanol and acetic acid are preferred solvents for cyclization due to their ability to facilitate ring closure and solubilize intermediates.
- Optimal cyclization temperatures range from 80°C to reflux conditions (approx. 100-120°C).
- Allylation reactions proceed efficiently at room temperature to 50°C in polar aprotic solvents like DMF or DMSO.
Reaction Time
- Allylation reactions typically require 4-6 hours for completion.
- Cyclization reactions are conducted for 3-5 hours to ensure complete ring formation.
Data Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Hydrazide formation | Reflux cyclohexanecarboxylic acid + hydrazine in ethanol | 3-5 hours, yields >80% |
| Thiosemicarbazide formation | Reaction with CS2 and KOH at room temperature | 2-4 hours, yields 75-85% |
| Allylation | Allyl bromide, base (K2CO3), DMF, 25-50°C | 4-6 hours, yields 70-80% |
| Cyclization | Acetic acid reflux, 80-110°C | 3-5 hours, yields 70-85% |
| Characterization | IR, NMR, elemental analysis | Confirms structure and purity |
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions. Common reagents and outcomes include:
| Reagent/Conditions | Product Formed | Key Observations | Source |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Disulfide dimer | Forms intramolecular S–S bonds | |
| Strong oxidants (e.g., HNO₃) | Sulfonic acid (-SO₃H) | Requires acidic conditions |
Mechanistic Insights :
-
Oxidation to disulfides is reversible and pH-dependent, favoring dimerization in alkaline media .
-
Sulfonic acid derivatives exhibit enhanced solubility in polar solvents.
Substitution Reactions
The allyl and cyclohexyl groups participate in nucleophilic and electrophilic substitutions:
Allyl Group Reactivity
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Halogens (Cl₂, Br₂) | 3-Haloallyl derivatives | Room temperature | |
| Grignard reagents | Alkylated allyl derivatives | Anhydrous THF |
Cyclohexyl Group Reactivity
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | Nitrocyclohexyl derivatives | 0–5°C, 12 hrs | |
| SOCl₂ | Chlorocyclohexyl derivatives | Reflux, 6 hrs |
Key Findings :
-
Allyl halogenation proceeds via radical intermediates.
-
Cyclohexyl nitration requires strict temperature control to avoid ring oxidation.
Reduction Reactions
The triazole ring can undergo selective reduction under specific conditions:
| Reagent/Conditions | Product | Selectivity | Source |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Partially reduced triazoline | Preserves thiol | |
| Catalytic hydrogenation (H₂/Pd) | Fully saturated triazolidine | Requires high pressure |
Mechanistic Notes :
-
Partial reduction retains the thiol group, enabling further functionalization .
-
Full reduction destroys aromaticity, altering electronic properties .
Cyclization and Heterocycle Formation
The compound serves as a precursor in synthesizing fused heterocycles:
| Reaction Partner | Product | Conditions | Source |
|---|---|---|---|
| Hydrazine hydrate | Triazolo[3,4-b]thiadiazine | Reflux, 8 hrs | |
| Ethylene diamine | Bistriazole macrocycles | Microwave, 120°C |
Applications :
Alkylation and Acylation
The thiol group undergoes S-alkylation and acylation:
| Reagent | Product | Yield (%) | Source |
|---|---|---|---|
| Methyl iodide | S-Methyl derivative | 82 | |
| Acetyl chloride | S-Acetyl derivative | 75 |
Optimization Insights :
-
Alkylation proceeds efficiently in DMF with K₂CO₃ as a base .
-
Acylation requires anhydrous conditions to prevent hydrolysis .
Metal Complexation
The thiol group coordinates with transition metals:
| Metal Salt | Complex Type | Stability Constant (log K) | Source |
|---|---|---|---|
| Cu(II) acetate | Octahedral Cu-S complex | 5.2 | |
| Fe(III) chloride | Tetrahedral Fe-S complex | 4.8 |
Applications :
Tautomerism and pH-Dependent Behavior
The compound exhibits thione-thiol tautomerism:
| pH Range | Dominant Form | Notable Properties | Source |
|---|---|---|---|
| < 7 | Thione (C=S) | Enhanced nucleophilicity | |
| > 7 | Thiol (S–H) | Increased redox activity |
Spectroscopic Confirmation :
Scientific Research Applications
4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Donating Groups : Compounds with electron-donating substituents (e.g., ethoxy in 2-ethoxyphenyl, methyl in m-tolyl) exhibit enhanced antioxidant activity due to improved radical scavenging capabilities .
- Aromatic vs. Aliphatic Substituents: Diphenyl derivatives (e.g., 4,5-diphenyl-1,2,4-triazole-3-thiol) show anticoccidial activity, likely through π-π interactions with biological targets, whereas aliphatic substituents (e.g., cyclohexyl) may favor non-specific hydrophobic interactions .
Therapeutic Potential
- Antiviral Activity: Hydrazinyl-substituted analogs (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) demonstrate promise against coronaviruses, suggesting that functional group diversification could unlock antiviral properties in the cyclohexyl derivative .
- Antimicrobial Activity : Aryloxymethyl and pyrrole-containing derivatives (e.g., 5-aryloxymethyl-4H-1,2,4-triazole-3-thiol) show broad-spectrum antibacterial and antifungal effects, highlighting the role of aromatic moieties in microbial targeting .
Biological Activity
4-Allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS Number: 590376-61-7) is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antioxidant, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₇N₃S, with a molecular weight of 223.34 g/mol. The compound features a triazole ring and a thiol group that contribute to its reactivity and biological activity.
1. Anti-inflammatory Activity
Compounds containing the 1,2,4-triazole moiety have been shown to exhibit significant anti-inflammatory effects. A study highlighted that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, derivatives with similar structures demonstrated IC50 values indicating their effectiveness in inhibiting COX-1 and COX-2 enzymes:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Celecoxib | 21.53 | 3.33 |
| Tested Triazole Derivative | 593.5 | 21.53 |
The triazole derivatives were also noted for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
2. Antioxidant Activity
The antioxidant potential of this compound has been investigated using various assays such as DPPH and ABTS tests. These assays measure the ability of compounds to scavenge free radicals:
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Ascorbic Acid | 0.87 | - |
| Triazole Derivative | - | 0.397 |
The results indicated that this triazole derivative exhibits antioxidant activity comparable to ascorbic acid .
3. Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been extensively studied against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These findings suggest that the compound's structure allows it to interact effectively with bacterial targets .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:
- Antioxidant and Antibacterial Activities : Research indicated that triazoles exhibit robust antibacterial action against multiple strains of bacteria and fungi while also displaying antioxidant properties through radical scavenging mechanisms .
- In Vivo Studies : Animal models have shown that triazole derivatives can significantly reduce inflammation and oxidative stress markers in tissues subjected to inflammatory stimuli .
- Molecular Docking Studies : Computational studies revealed that these compounds bind effectively to key enzymes involved in inflammation and microbial resistance, suggesting a potential mechanism for their biological activity .
Q & A
Q. What are the standard synthetic routes for 4-allyl-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors such as substituted hydrazines and isothiocyanates under controlled conditions. For example, analogous compounds are synthesized via refluxing in ethanol or dimethylformamide (DMF) at 60–100°C with bases like potassium hydroxide. Optimization includes adjusting solvent polarity, temperature, and catalyst loading to enhance yield and purity. Post-synthesis purification often employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substituent positions and hydrogen/carbon environments.
- FT-IR : For identifying functional groups (e.g., thiol S-H stretch near 2550 cm⁻¹).
- Mass spectrometry (LC-MS/HRMS) : To verify molecular weight and fragmentation patterns.
- Elemental analysis : For validating empirical formulas. Advanced variants like 2D-NMR (COSY, HSQC) resolve complex spectra for isomers or impurities .
Q. What are the common biological assays used to evaluate its antimicrobial activity?
Standard assays include:
- Agar diffusion/broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Time-kill kinetics : Assess bactericidal/fungicidal efficacy over time.
- Synergy studies : Combined with known antibiotics (e.g., checkerboard assays). Controls often involve reference drugs like fluconazole or ciprofloxacin .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound's interaction with biological targets?
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., lanosterol 14α-demethylase or COX-2). Key steps include:
- Protein preparation : Retrieve target structures from PDB (e.g., 3LD6 for fungal enzymes).
- Ligand parameterization : Assign partial charges and optimize geometry using DFT (e.g., B3LYP/6-31G*).
- Binding affinity analysis : Score poses using force fields (AMBER/CHARMM). Validation via MD simulations ensures stability .
Q. What strategies mitigate side reactions during synthesis to improve yield?
Strategies include:
- Protecting groups : Temporarily shield reactive sites (e.g., thiols) during alkylation.
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation.
- Flow chemistry : Enhances heat/mass transfer for exothermic steps. Monitoring via TLC or in-situ FT-IR identifies intermediates early .
Q. How do substituents on the triazole ring influence the compound's electronic properties and reactivity?
Computational studies (DFT, NBO analysis) reveal:
- Electron-withdrawing groups (e.g., -Cl) : Increase electrophilicity at the thiol moiety, enhancing nucleophilic substitution.
- Allyl/cyclohexyl groups : Steric effects reduce π-π stacking, affecting solubility.
- Hammett constants : Correlate substituent effects with reaction rates in SNAr or oxidation pathways .
Q. What approaches reconcile discrepancies in reported biological activity data across studies?
- Meta-analysis : Pool data from multiple studies using standardized protocols (e.g., CLSI guidelines).
- Structure-activity relationship (SAR) modeling : Identify critical substituents (e.g., para-substituted aryl groups) via QSAR.
- Replicate assays : Control variables like solvent (DMSO vs. water) or cell lines (HEK293 vs. HeLa) .
Methodological Tables
Table 1. Key Reaction Conditions for Synthesis Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent (polarity) | Ethanol (mid-polar) | Higher polarity → faster cyclization |
| Temperature | 60–100°C | Excess heat → decomposition |
| Catalyst (KOH) | 0.5–2.0 eq | Overuse → saponification |
Table 2. Computational Tools for Biological Activity Prediction
| Tool | Application | Reference Database |
|---|---|---|
| AutoDock Vina | Docking affinity | PDB (e.g., 2XP2, 3LD6) |
| Gaussian 09 | DFT geometry optimization | PubChem/CCDC |
| SWISS ADME | Pharmacokinetics | ChEMBL |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
